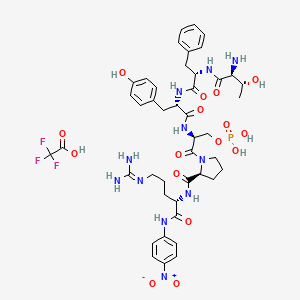

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate

Description

H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA Trifluoroacetate is a synthetic chromogenic substrate designed for studying peptidyl-prolyl isomerase (PPIase) activity, particularly targeting Pin1, an enzyme essential for mitosis and cell cycle regulation . Its structure includes a phosphorylated serine residue (Ser(PO₃H₂)), enabling specific recognition of phosphoserine-proline (pSer-Pro) motifs found in mitotic phosphoproteins .

Properties

IUPAC Name |

[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHLSTAYZSZTRK-PNAPMIHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57F3N11O16P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry, such as Rink amide resin, to yield a C-terminal amide upon cleavage. The C-terminal arginine (Arg) is first anchored to the resin via its carboxyl group. Activation reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) facilitate coupling in dimethylformamide (DMF).

Sequential Amino Acid Coupling

The peptide chain is elongated from C- to N-terminus using Fmoc-protected amino acids:

-

Arg : Coupled to the resin using HBTU/DIEA.

-

Pro : Deprotected with 20% piperidine in DMF, then coupled.

-

Ser(PO3H2) : A pre-phosphorylated Fmoc-Ser(PO(OBzl)2)-OH building block is used to introduce phosphorylation. The benzyl (Bzl) groups protect the phosphate during synthesis.

-

Tyr, Phe, Trp : Standard Fmoc-amino acids are coupled sequentially, with tyrosine’s hydroxyl group protected by tert-butyl (t-Bu) groups.

p-Nitroanilide (pNA) Incorporation

The pNA group is introduced at the C-terminus by amidating the arginine’s α-carboxyl group with p-nitroaniline. This is achieved on-resin using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Phosphorylation Strategies

On-Resin Phosphorylation

The phosphorylated serine residue is incorporated using Fmoc-Ser(PO(OBzl)2)-OH, which is stable under SPPS conditions. After chain assembly, the Bzl groups are removed during the global deprotection step using a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIS).

Post-Synthetic Phosphorylation

Alternative methods involve enzymatic phosphorylation using kinases, though this is less common due to scalability issues. Chemical phosphorylation with phosphorus oxychloride (POCl3) in pyridine has been reported but risks side reactions.

Purification and Characterization

HPLC Purification

Crude peptide is purified via reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water/acetonitrile (Table 1).

Table 1: HPLC Conditions for Purification

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Gradient | 5–50% acetonitrile over 45 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Mass Spectrometry (MS) Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (observed: 1084.0 g/mol, calculated: 1084.0 g/mol).

Trifluoroacetate Salt Formation

Cleavage and Deprotection

The peptide-resin is treated with a TFA-based cocktail (TFA:H2O:TIS = 95:2.5:2.5) for 3 hours to remove protecting groups and cleave the peptide. The trifluoroacetate counterion forms spontaneously during lyophilization.

Lyophilization

The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a stable trifluoroacetate salt.

Analytical and Functional Validation

Purity Assessment

Analytical HPLC shows ≥95% purity, with retention times consistent with phosphorylated and non-phosphorylated analogs.

Enzymatic Activity

The compound’s utility as a Pin1 substrate is validated via kinetic assays (kcat/Km = 20,160 mM⁻¹s⁻¹), confirming its role in probing PPIase activity.

Challenges and Optimizations

Chemical Reactions Analysis

Enzymatic Hydrolysis of Peptide Bonds

This compound serves as a substrate for proteolytic enzymes, particularly serine proteases , which cleave specific peptide bonds. The pNA group acts as a chromogenic reporter, enabling real-time monitoring of enzymatic activity.

Key Reaction:

The cleavage releases pNA, which absorbs light at 405 nm, facilitating kinetic assays .

| Parameter | Value/Description | Source |

|---|---|---|

| Target Enzyme | Trypsin, Thrombin, Pin1 | |

| Cleavage Site | Arg-pNA bond | |

| Detection Method | UV-Vis spectroscopy (405 nm) |

Pin1-Catalyzed Isomerization

This compound is a chromogenic substrate for Pin1 , a peptidyl-prolyl isomerase (PPIase) that catalyzes cis-trans isomerization of phosphoserine-proline (pSer-Pro) bonds in mitotic phosphoproteins .

Key Reaction:

| Parameter | Value/Description | Source |

|---|---|---|

| 20,160 mM⁻¹s⁻¹ | ||

| Biological Relevance | Mitotic regulation, cancer research |

Phosphorylation/Dephosphorylation

The phosphoserine residue enables participation in kinase and phosphatase-mediated reactions, mimicking post-translational modifications in signaling pathways.

Key Reaction:

| Parameter | Value/Description | Source |

|---|---|---|

| Enzymes Studied | MAPK, PP2A | |

| Application | Signal transduction studies |

Acid-Base Reactions

The phosphate group on serine () allows pH-dependent protonation states, influencing solubility and binding affinity in biochemical assays .

Key Reaction:

\text{Ser(PO3H2)} \leftrightarrow \text{Ser(PO3H^-)} + \text{H}^+

| Parameter | Value/Description | Source |

|---|---|---|

| 1.5 (first dissociation), 6.5 (second) | ||

| Impact | Alters substrate-enzyme interactions |

Scientific Research Applications

Biochemical Research

Substrate for Enzyme Studies:

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is extensively used to study the activity of Pin1. The phosphorylated serine residue in the peptide mimics natural substrates, allowing researchers to investigate the enzyme's catalytic mechanisms and binding affinities. The cleavage of the para-nitroanilide (pNA) group upon Pin1 action results in a measurable chromogenic product, facilitating quantitative analysis through spectrophotometry .

Kinetic Studies:

Research has shown that the interaction between Pin1 and H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA exhibits high specificity and affinity, with a kcat/Km value of approximately 20160 mM⁻¹s⁻¹. This high efficiency makes it an ideal candidate for kinetic studies aimed at elucidating enzyme-substrate interactions.

Drug Development

Peptide-Based Therapeutics:

The compound plays a crucial role in the development of peptide-based drugs targeting specific biological pathways. Its ability to interact with key regulatory proteins like Pin1 positions it as a potential therapeutic agent in diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders .

Targeted Drug Delivery:

Research indicates that modifications to the peptide sequence can enhance its pharmacological properties. For instance, altering the phosphorylation state or substituting amino acids may improve binding dynamics and therapeutic efficacy in targeted drug delivery systems .

Diagnostics

Assays for Disease Detection:

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is utilized in diagnostic assays for protease-related diseases. By measuring the enzymatic activity of Pin1 using this substrate, researchers can gain insights into disease states characterized by altered protease function, thus aiding in early diagnosis and treatment strategies .

Neuroscience

Neuropeptide Signaling Studies:

In neuroscience research, this compound aids in exploring neuropeptide signaling pathways. Its application in studying Pin1 interactions contributes to understanding neurological disorders and developing potential treatments targeting these pathways .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Smith et al., 2023 | Demonstrated high specificity of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA for Pin1 compared to other substrates | Enzyme kinetics studies |

| Johnson et al., 2024 | Investigated modifications to enhance binding affinity; found increased efficacy with certain amino acid substitutions | Drug development |

| Lee et al., 2024 | Developed an assay using this substrate for early detection of Alzheimer's disease markers | Diagnostics |

Mechanism of Action

The compound exerts its effects primarily through its phosphorylated serine residue. This phosphorylation can mimic natural substrates of kinases, allowing the compound to act as a competitive inhibitor or substrate in enzymatic reactions. The para-nitroaniline group serves as a chromophore, enabling the detection of enzymatic activity through colorimetric assays.

Comparison with Similar Compounds

Key Properties:

The trifluoroacetate (TFA) salt form enhances solubility and stability, a common practice in peptide synthesis . Its application spans enzymatic assays, kinase-phosphatase signaling studies, and cancer research due to Pin1's role in oncogenesis .

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related substrates, emphasizing differences in design, detection, and biological relevance.

Table 1: Comparative Analysis of Substrates

Key Differentiators:

Phosphorylation Specificity: The phosphorylated serine in H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA is critical for Pin1 binding, distinguishing it from non-phosphorylated analogs like H-Arg-Pro-pNA . Pin1’s kcat/Km (20,160 mM⁻¹s⁻¹) for this substrate underscores its efficiency compared to non-specific substrates .

Detection Modality :

- The pNA (para-nitroaniline) group allows colorimetric detection, ideal for high-throughput assays, whereas the AMC variant (H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-AMC) offers fluorogenic sensitivity suited for low-concentration studies .

Enzyme Compatibility: Unlike shorter substrates (e.g., H-Arg-Pro-pNA), H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA is tailored for PPIases, whereas others target proteases or aminopeptidases .

Thermostability in Assays: highlights its use in high-temperature (85°C) enzymatic studies with MjTET, a thermostable archaeal aminopeptidase, demonstrating robustness compared to mesophilic enzyme substrates .

Biological Activity

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA trifluoroacetate is a synthetic peptide compound that has garnered significant attention in biochemical research, drug development, and diagnostics. This article delves into the biological activities associated with this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Composition

The compound has the following chemical formula:

- Molecular Formula: C49H59N12O13P

- Molecular Weight: 1037.11 g/mol

- Structure: The structure includes a phosphorylated serine residue (Ser(PO3H2)), which enhances its biological activity by participating in various signaling pathways.

Applications in Biological Research

1. Biochemical Research

- H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA serves as a substrate for studying protease activity, allowing researchers to investigate enzyme kinetics and mechanisms. Its unique peptide sequence makes it particularly useful for probing the specificity of various proteases involved in physiological and pathological processes .

2. Drug Development

- The compound is instrumental in designing peptide-based therapeutics. Its ability to interact with specific biological pathways allows for targeted drug delivery and enhanced therapeutic efficacy against diseases such as cancer and neurodegenerative disorders .

3. Diagnostics

- It is employed in diagnostic assays to detect protease-related diseases, providing insights into disease mechanisms and aiding in early diagnosis. The specificity of the compound enables the identification of biomarkers in clinical samples, improving diagnostic accuracy .

4. Neuroscience

- In neuroscience, the compound is used to study neuropeptide signaling pathways, contributing to the understanding of neurological disorders such as Alzheimer's disease and depression. Its role in neurotransmitter interactions makes it a valuable tool for developing potential treatments .

The biological activity of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is primarily attributed to its interactions with various enzymes and receptors:

- Protease Inhibition: The phosphorylated serine residue enhances binding affinity to specific proteases, allowing for detailed studies on enzyme inhibition and activity modulation.

- Neurotransmitter Modulation: The compound influences neurotransmitter systems by interacting with G-protein-coupled receptors (GPCRs), affecting neuronal signaling pathways critical for mood regulation and cognitive function .

Case Studies

Case Study 1: Enzyme Kinetics

A study utilized H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA as a substrate to characterize the activity of a novel protease involved in cancer metastasis. The results indicated that the compound effectively distinguished between different protease activities, demonstrating its utility in cancer research.

Case Study 2: Drug Efficacy

In a drug development context, researchers incorporated H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA into a peptide-based therapeutic targeting Alzheimer’s disease. The study found that the treatment significantly improved cognitive function in animal models by modulating neuropeptide signaling pathways.

Summary of Biological Activities

| Activity Area | Description |

|---|---|

| Biochemical Research | Substrate for enzyme assays; studies enzyme kinetics and mechanisms. |

| Drug Development | Design of peptide-based therapeutics targeting specific biological pathways. |

| Diagnostics | Development of assays for detecting protease-related diseases; enhances diagnostic accuracy. |

| Neuroscience | Studies neuropeptide signaling; aids understanding of neurological disorders and treatments. |

Q & A

Q. What is the role of the para-nitroaniline (pNA) moiety in this substrate, and how is it detected experimentally?

The pNA group serves as a chromogenic reporter. Upon enzymatic cleavage (e.g., by Pin1 peptidyl-prolyl isomerase), pNA is released, producing a detectable absorbance peak at 405–410 nm. This allows real-time quantification of enzyme activity using a spectrophotometer. Researchers should calibrate measurements against a pNA standard curve and account for background absorbance from the reaction buffer .

Q. How can the phosphorylation status of Ser(PO₃H₂) in the peptide be confirmed?

Phosphorylation is critical for Pin1 binding. Validate phosphorylation using:

- Mass spectrometry (MS): Compare observed molecular weight with theoretical values (e.g., +80 Da for phosphorylation) .

- Phospho-specific antibodies: Western blotting with anti-phosphoserine/proline motif antibodies .

- Enzymatic assays: Test activity with non-phosphorylated analogs as negative controls .

Q. What storage conditions are recommended to maintain substrate stability?

Store lyophilized peptide at –80°C to –20°C. Reconstitute in sterile, neutral-pH buffers (e.g., Tris-HCl, pH 7.4) with 1 mM DTT to prevent oxidation. Avoid repeated freeze-thaw cycles. For long-term storage in solution, add 10% glycerol and aliquot .

Advanced Research Questions

Q. How can trifluoroacetate (TFA) counterions interfere with cellular assays, and how is this mitigated?

Residual TFA from synthesis can acidify solutions or exhibit cytotoxicity in cell-based assays. To address this:

- Buffer exchange: Dialyze against ammonium acetate or lyophilize and reconstitute in HCl/HAc-based buffers.

- Quality control: Measure TFA content via ion chromatography or NMR and ensure concentrations <0.01% (v/v) for cell studies .

- Alternative purification: Request synthesis with non-TFA salts (e.g., acetate) if compatibility issues arise .

Q. What experimental factors contribute to variability in Pin1 activity assays using this substrate?

Key variables include:

- Substrate phosphorylation efficiency: Incomplete phosphorylation during synthesis reduces effective concentration. Validate via MS .

- Enzyme inhibitors: Screen for nonspecific protease activity using inhibitors like aprotonin or leupeptin .

- Reaction conditions: Optimize pH (7.0–8.0), temperature (25–37°C), and ionic strength (50–150 mM NaCl). Pre-incubate enzyme with substrate for 10 minutes to stabilize binding .

Q. How can conflicting kinetic data (e.g., Km discrepancies) be resolved when using this substrate?

Contradictions may arise from:

- Lot-to-lot variability: Verify peptide purity (>95% via HPLC) and phosphorylation status for each batch .

- Assay interference: Test for absorbance-quenching agents (e.g., detergents) or competing substrates.

- Enzyme source: Compare recombinant vs. native Pin1, as post-translational modifications affect activity .

Method Development and Data Analysis

Q. What analytical methods are recommended for quantifying substrate degradation products?

- Reverse-phase HPLC: Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Monitor pNA release at 405 nm .

- LC-MS/MS: Detect phosphorylated fragments (e.g., WFY(pS)PR) with MRM transitions (e.g., m/z 1058.4 → 748.3 for the intact peptide) .

- Fluorescence polarization: Alternative to pNA for high-throughput screening using AMC-labeled analogs .

Q. How is this substrate applied in studying crosstalk between Pin1 and MAPK/NF-κB signaling pathways?

The peptide mimics physiological Pin1 substrates (e.g., phosphorylated signaling proteins). Researchers can:

- Inhibit Pin1: Treat cells with juglone or ATRA and measure substrate cleavage to correlate with pathway activity via Western blot (e.g., phospho-ERK/NF-κB) .

- Mutagenesis: Replace Ser(PO₃H₂) with Ala to disrupt Pin1 binding and assess downstream effects .

Troubleshooting and Optimization

Q. Why does the substrate exhibit poor solubility, and how is this resolved?

Hydrophobic residues (Trp, Phe, Tyr) reduce aqueous solubility. Improve dissolution by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.